
Dopachrome
Overview
Description
Dopachrome (5,6-dihydroxyindole-2-carboxylate quinone) is a critical intermediate in the melanogenesis pathway, formed via the oxidation of L-DOPA (3,4-dihydroxyphenylalanine) . It arises from the spontaneous cyclization of dopaquinone, a product of tyrosinase-mediated oxidation of L-DOPA . This compound is highly reactive and unstable under physiological conditions, undergoing spontaneous decarboxylation to form 5,6-dihydroxyindole (DHI) or enzymatic conversion to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) via this compound tautomerase (Dct, also known as tyrosinase-related protein 2, Tyrp2) . These indolic monomers polymerize to form eumelanin, the dark pigment responsible for skin, hair, and eye coloration .
This compound’s instability has historically complicated its isolation and characterization . Despite this, its role in melanin synthesis is well-established, with its conversion to DHICA or DHI influencing melanin’s physicochemical properties, such as UV absorption and antioxidant capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dopachrome can be synthesized through the oxidation of L-DOPA. The most common method involves the use of tyrosinase, a copper-containing enzyme that catalyzes the hydroxylation of L-DOPA to dopaquinone, which then cyclizes to form this compound . The reaction is typically carried out at a pH of around 6.8 to 7.0 and at room temperature .
Industrial Production Methods: Industrial production of this compound is not widely practiced due to its instability and rapid conversion to other compounds. in laboratory settings, this compound is often prepared fresh from L-DOPA using tyrosinase or other oxidizing agents such as silver oxide .
Chemical Reactions Analysis
Types of Reactions: Dopachrome primarily undergoes decarboxylation and tautomerization reactions. The decarboxylation of this compound leads to the formation of 5,6-dihydroxyindole (DHI), while tautomerization results in 5,6-dihydroxyindole-2-carboxylic acid (DHICA) .
Common Reagents and Conditions:
Decarboxylation: This reaction is facilitated by the presence of this compound tautomerase (DCT) and metal ions such as copper (II) ions.
Tautomerization: This process can occur spontaneously or be catalyzed by enzymes such as this compound tautomerase.
Major Products:
5,6-Dihydroxyindole (DHI): Formed through decarboxylation.
5,6-Dihydroxyindole-2-carboxylic acid (DHICA): Formed through tautomerization.
Scientific Research Applications
Biochemical Research
Dopachrome plays a crucial role in understanding melanogenesis, the process by which melanin is synthesized. Its formation is essential for studying various skin disorders and pigmentation issues.
Case Study: Tyrosinase Activity Inhibition
Research has demonstrated that this compound formation can be inhibited by certain compounds, such as L-cysteinamide. In vitro studies indicated that L-cysteinamide significantly suppressed tyrosinase-mediated this compound production, suggesting potential therapeutic applications for conditions like hyperpigmentation and melanoma .
Table 1: Inhibitory Effects on Tyrosinase Activity
Compound | IC50 (μM) | Effect on this compound Formation |
---|---|---|
L-Cysteinamide | 115 | Complete inhibition |
Glutathione | 150 | Moderate inhibition |
Kojic Acid | 43.7 | Positive control |
Pharmacological Applications
This compound's reactivity and its ability to form various derivatives make it a candidate for drug development.
Case Study: Neurotoxicity and Treatment Implications
This compound and its derivatives have been implicated in neurotoxic effects associated with Parkinson's disease. Long-term treatment with L-DOPA can lead to increased this compound levels, which may exacerbate symptoms in patients . Understanding this relationship opens avenues for developing neuroprotective strategies aimed at mitigating this compound's harmful effects.
Cosmetic Industry
The cosmetic sector leverages this compound's properties for skin care formulations aimed at pigmentation regulation.
Case Study: Skin Lightening Agents
This compound derivatives have been explored as active ingredients in skin lightening products. Studies indicate that this compound can inhibit tyrosinase activity, thereby reducing melanin synthesis and providing a basis for developing effective skin lightening agents .
Table 2: Cosmeceutical Applications of this compound
Application Type | Mechanism of Action | Example Products |
---|---|---|
Skin Lightening | Tyrosinase inhibition | Whitening creams |
Anti-aging | Antioxidant properties | Anti-aging serums |
Material Science
This compound's chemical properties are being investigated for applications in material science, particularly in creating bioactive surfaces.
Case Study: Surface Functionalization
Recent studies have explored the use of catechol-grafted polymers that utilize this compound for enhancing surface properties. These materials show promise in biomedical applications due to their ability to create non-fouling surfaces that resist bacterial adhesion .
Mechanism of Action
Dopachrome exerts its effects primarily through its conversion to other compounds in the melanin biosynthesis pathway. The key reactions involve:
Decarboxylation: Catalyzed by this compound tautomerase, leading to the formation of DHI.
Tautomerization: Leading to the formation of DHICA.
These reactions are influenced by factors such as pH, metal ions, and the presence of specific enzymes. The molecular targets include the quinonoid group of this compound, which undergoes protonation and deprotonation during the reactions .
Comparison with Similar Compounds
Dopaquinone
- Structure/Formation: An ortho-quinone derived from L-DOPA oxidation via tyrosinase or auto-oxidation .
- Role: Serves as the immediate precursor to dopachrome and other melanogenic intermediates. It is highly reactive, forming cysteinyl-dopa conjugates in pheomelanin synthesis .
- Key Difference: Unlike this compound, dopaquinone cannot accumulate due to rapid cyclization or conjugation reactions .
5,6-Dihydroxyindole (DHI)
- Structure/Formation : Decarboxylated product of this compound formed spontaneously at neutral pH .
- Role : Polymerizes into eumelanin with a compact, less soluble structure. DHI-dominated melanins exhibit higher photoprotection but greater cytotoxicity compared to DHICA-rich melanins .
- Key Difference : DHI lacks the carboxyl group present in this compound and DHICA, altering polymerization kinetics and melanin morphology .
5,6-Dihydroxyindole-2-Carboxylic Acid (DHICA)
- Structure/Formation : Carboxyl-retaining product of this compound tautomerization catalyzed by Dct or metal ions (e.g., Cu²⁺) .
- Role : Forms less condensed, more soluble eumelanin with enhanced antioxidant properties .
- Key Difference: DHICA incorporation into melanin reduces oxidative stress in melanocytes compared to DHI .
Adrenochrome
- Structure/Formation : Cyclized derivative of adrenaline, structurally analogous to this compound but with an additional hydroxyl group .
Factors Influencing this compound Conversion
Enzymatic Regulation
- This compound Tautomerase (Dct) : Catalyzes this compound → DHICA, increasing DHICA content in eumelanin .
- Metal Ions: Cu²⁺ coordinates with this compound’s quinonoid oxygens, lowering the activation barrier for DHICA formation . Example: Cu²⁺ accelerates DHICA yield by stabilizing the tautomerization transition state .
pH and Buffers
- Neutral pH (6.0–7.0) : Favors spontaneous DHI formation .
- Basic pH (7.5–9.4) : Promotes DHICA production, especially in HEPES buffer, while Tris buffer suppresses DHICA .
Inhibitors
- Phosphate Compounds (e.g., glyphosate) : Inhibit this compound formation by disrupting L-DOPA oxidation .
- Thiol Derivatives (e.g., L-cysteinamide) : Compete with L-DOPA for tyrosinase binding, reducing this compound synthesis .
- Thymol: Blocks redox cycling between dopaquinone and this compound, suppressing melanization .
Data Tables
Table 1: this compound Conversion Pathways
Table 2: Inhibitors of this compound Formation
Research Findings and Implications
- DHICA vs. DHI Ratio : Natural eumelanins contain nearly equal DHI and DHICA, optimized for balancing photoprotection and redox buffering .
- Regulatory Checkpoint: this compound conversion is a control point in melanogenesis, influencing melanin composition and cellular toxicity .
- Therapeutic Targets : Inhibitors like L-cysteinamide and thymol offer pathways for treating hyperpigmentation disorders .
Biological Activity
Dopachrome is a pivotal intermediate in the biosynthesis of melanin, formed through the enzymatic oxidation of L-DOPA by tyrosinase. This compound has garnered attention due to its diverse biological activities, including its role in pigmentation, potential therapeutic effects, and implications in various diseases.
Chemical Structure and Formation
This compound is an orange-red pigment that arises from the oxidation of DOPA (L-3,4-dihydroxyphenylalanine). The process involves several enzymatic steps, primarily catalyzed by the enzyme tyrosinase. The reaction can be summarized as follows:
This reaction is crucial in melanin production, which protects against UV radiation and oxidative stress.
1. Melanin Biosynthesis
This compound plays a significant role in the melanin biosynthetic pathway. It is converted into other intermediates such as DHICA (5,6-dihydroxyindole-2-carboxylic acid), which are further processed to produce eumelanin and pheomelanin. The regulation of this compound tautomerase activity is essential for determining the type of melanin produced, influencing pigmentation in various organisms.
2. Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This activity is particularly relevant in conditions such as diabetes and neurodegenerative diseases, where oxidative damage is prevalent. A study demonstrated that this compound could modulate oxidative and antioxidative statuses, suggesting its potential protective effects against cellular damage .
3. Cell Proliferation and Apoptosis
Recent studies have highlighted this compound's role in promoting cell proliferation and preventing apoptosis. For instance, D-dopachrome tautomerase (DDT), a related enzyme, has been shown to stimulate alveolar epithelial cell growth and inhibit apoptosis via activation of the PI3K-Akt signaling pathway . This suggests that this compound and its derivatives could have therapeutic implications in lung repair mechanisms.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Case Study 1: this compound in Melanoma Research
A study focused on the role of this compound tautomerase in melanoma progression showed that increased activity correlates with enhanced melanin synthesis and tumor aggressiveness. The research involved analyzing tissue samples from melanoma patients to assess enzyme activity levels.
Case Study 2: this compound's Role in Lung Repair
In a model of lung injury, DDT was administered to assess its effects on epithelial cell recovery. Results indicated significant improvements in cell proliferation and organoid formation, suggesting a promising avenue for therapeutic intervention in pulmonary conditions .
Q & A
Basic Research Questions
Q. What is the biochemical role of dopachrome in melanogenesis, and how is its decomposition regulated experimentally?
this compound is a transient intermediate in eumelanin synthesis, formed via oxidation of L-DOPA by tyrosinase. Its decomposition is catalyzed by this compound tautomerase (DCT/TYRP-2) to produce 5,6-dihydroxyindole-2-carboxylic acid (DHICA) or proceeds non-enzymatically to form 5,6-dihydroxyindole (DHI). Methodologically, its stability is pH-dependent (slow decarboxylation at physiological pH), and researchers often use UV-Vis spectroscopy (monitoring absorbance at 475 nm) to track its kinetics . For reproducible results, buffer systems (e.g., pH 6.5 phosphate buffer) and oxygen exclusion (via nitrogen purging) are critical to minimize auto-oxidation artifacts .
Q. How do researchers quantify this compound tautomerase (DCT) activity in vitro?
A standard assay involves spectrophotometric measurement of DHICA formation using L-dopachrome methyl ester as a substrate. The reaction is monitored at 30-second intervals at 574 nm, with activity expressed as µmol this compound converted per minute per mg protein. Controls must account for spontaneous substrate decay (e.g., using PBS instead of enzyme). Recombinant DCT proteins (e.g., human DCT ORF clones) are often expressed in E. coli or mammalian systems for functional studies .
Q. What experimental factors influence this compound stability in melanogenesis studies?
Key factors include:
- pH : Non-enzymatic decarboxylation to DHI dominates at neutral-to-alkaline pH.
- Metal ions : Cu(II) accelerates this compound tautomerization to DHICA (first-order kinetics) but also promotes downstream melanin polymerization .
- Temperature : Reactions are typically conducted at 21–30°C to mimic physiological conditions.
- Oxygen levels : Oxidative side reactions are minimized by inert atmospheres (e.g., nitrogen bubbling) .
Factor | Effect on this compound Stability | Methodological Control |
---|---|---|
pH > 7.0 | Increased DHI formation | Use pH 6.5 buffers |
Cu(II) presence | Accelerated DHICA conversion | Chelators (e.g., EDTA) |
Oxygen exposure | Melanin polymerization | Nitrogen purging |
Advanced Research Questions
Q. How do computational models clarify the catalytic mechanisms of this compound tautomerization by DCT and Cu(II)?
Quantum chemical calculations reveal that Cu(II) coordination to this compound’s quinonoid oxygens lowers activation barriers for β-deprotonation, favoring DHICA formation. In contrast, DCT’s Zn(II)-containing active site stabilizes a quinone methide intermediate via electrostatic interactions. Molecular dynamics simulations further show that Cu(II)-catalyzed reactions follow a first-order kinetic model, consistent with experimental UV-Vis data . These models help reconcile discrepancies between enzymatic and metal-ion-driven pathways observed in vitro.
Q. What transcriptional regulators govern DCT expression in melanocytes, and how are they experimentally validated?
DCT expression is synergistically activated by SOX10 and MITF transcription factors. Chromatin immunoprecipitation (ChIP) assays in murine melanocytes confirm SOX10 binding to the DCT promoter region. siRNA knockdown of SOX10 or MITF reduces DCT mRNA levels by >70%, as quantified by RT-qPCR. Luciferase reporter assays with truncated promoter constructs further identify critical regulatory regions (e.g., -1.5 kb to -1.0 kb upstream of the transcription start site) .
Q. How do mutations in tyrosinase-related proteins (e.g., TYRP1/TYRP2) alter this compound metabolism in oculocutaneous albinism?
Mutant TYRP2 (DCT) exhibits reduced tautomerase activity, shifting melanogenesis toward DHI-dominated pathways. Kinetic assays using recombinant mutant proteins (e.g., P406L variant) show a 90% decrease in Vmax for DHICA production. Thermodynamic analyses reveal increased activation energy (ΔG‡) for this compound conversion, as calculated from Arrhenius plots of enzyme activity at 25–40°C . These findings correlate with clinical hypopigmentation phenotypes.
Q. Methodological Challenges & Contradictions
Q. Why is isolating this compound from biological tissues challenging, and how do researchers circumvent this?
this compound’s instability (half-life <2 hours in aqueous solutions) and rapid polymerization into melanin make isolation difficult. Researchers instead synthesize it in situ via L-DOPA oxidation by tyrosinase or chemical oxidants (e.g., NaIO4). NMR studies (e.g., 13C-labeled this compound) confirm its transient presence, but indirect methods like MBTH adduct formation (absorbance at 505 nm) are often used for quantification .
Q. How do conflicting results on metal-ion catalysis arise in this compound studies?
Discrepancies stem from:
- Metal specificity : Zn(II) in DCT vs. Cu(II) in non-enzymatic systems.
- Substrate preparation : Synthetic this compound purity varies (e.g., residual L-DOPA affects kinetics).
- Assay conditions : Oxygen levels and buffer composition alter reaction pathways. Standardizing protocols (e.g., anaerobic cuvettes, HPLC-purified substrates) minimizes variability .
Q. Data Interpretation & Validation
Q. What statistical approaches resolve contradictions in this compound tautomerization kinetics?
Multivariate regression models account for covariates like pH, temperature, and metal-ion concentration. For example, Arrhenius plots differentiate between enzyme-catalyzed (Ea ≈ 50 kJ/mol) and Cu(II)-driven (Ea ≈ 30 kJ/mol) mechanisms. Bootstrap resampling of kinetic datasets (n≥3 replicates) ensures robustness, with p<0.05 thresholds for significance .
Properties
IUPAC Name |
5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNCICVKUHKIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897147, DTXSID101205460 | |
Record name | Dopachrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3571-34-4, 13520-94-0 | |
Record name | Dopachrome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3571-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopachrome | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dopachrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOPACHROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA58A6ZW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.